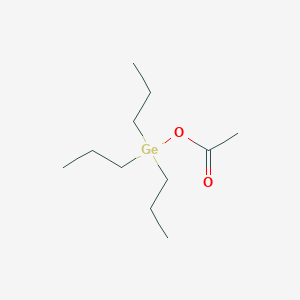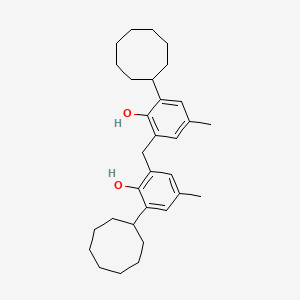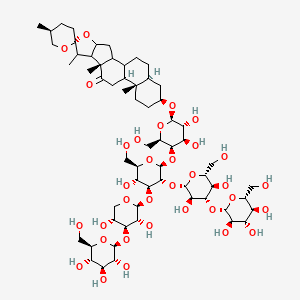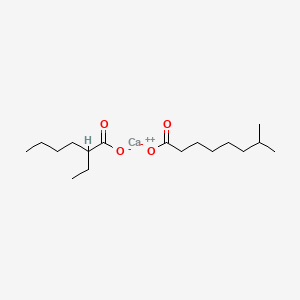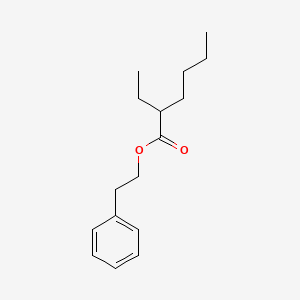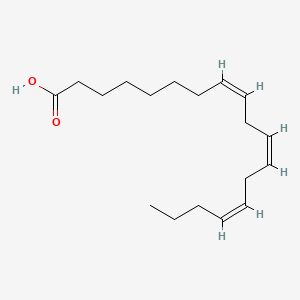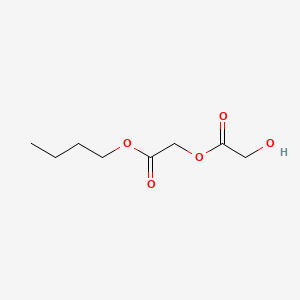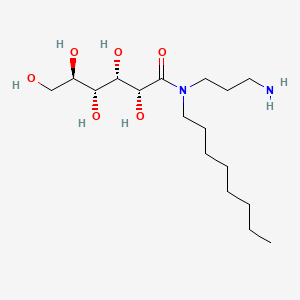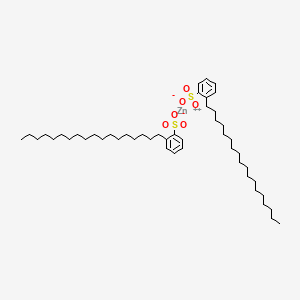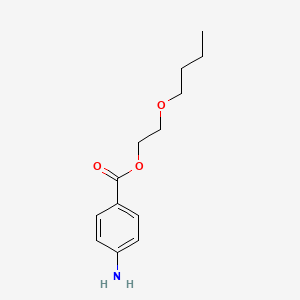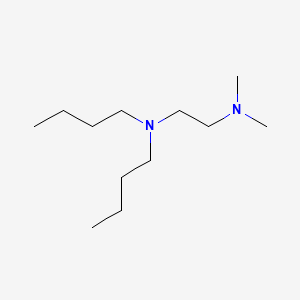
N,N-Dibutyl-N',N'-dimethylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N’,N’-dimethylethylenediamine is an organic compound that features two secondary amine functional groups. It is a colorless liquid with a fishy odor. This compound is used in various chemical processes, including the preparation of metal complexes and as a precursor to other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’,N’-dimethylethylenediamine typically involves the reaction of ethylenediamine with butyl and methyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N-Dibutyl-N’,N’-dimethylethylenediamine involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to ensure consistent quality and yield. The final product is then purified using distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-N’,N’-dimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The secondary amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, primary amines, and substituted amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-N’,N’-dimethylethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in the preparation of metal complexes, which are important in catalysis and material science.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N-Dibutyl-N’,N’-dimethylethylenediamine exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylenediamine: A similar compound with two methyl groups instead of butyl groups.
N,N-Diethylethylenediamine: Another similar compound with ethyl groups instead of butyl groups.
Uniqueness
N,N-Dibutyl-N’,N’-dimethylethylenediamine is unique due to the presence of both butyl and methyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form, making it suitable for specific applications in catalysis and material science.
Propiedades
Número CAS |
88619-01-6 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
N',N'-dibutyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-7-9-14(10-8-6-2)12-11-13(3)4/h5-12H2,1-4H3 |
Clave InChI |
GFGGFEGVICQFHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


